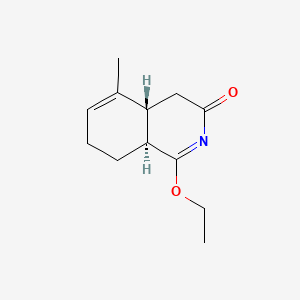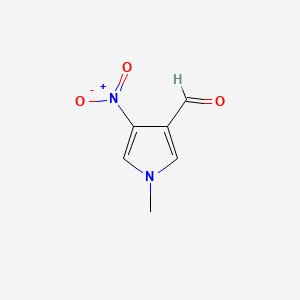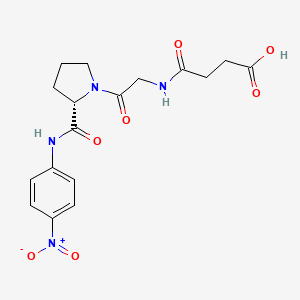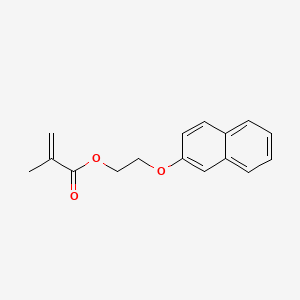
(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a prop-1-en-1-yl group attached to the second position of the pyrrole ring and a carboxylic acid group at the third position. The (E)-configuration indicates that the substituents on the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyrrole with an appropriate aldehyde under basic conditions to form the corresponding enamine. This enamine can then be subjected to a Wittig reaction to introduce the prop-1-en-1-yl group. The final step involves the oxidation of the enamine to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Reagents like bromine, nitric acid, and sulfuric acid are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, sulfuric acid in water.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.
Scientific Research Applications
(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals, dyes, and pigments. Its derivatives are also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing their activity and function. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:
2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid: Lacks the (E)-configuration, leading to different stereochemistry and potentially different reactivity and biological activity.
2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxamide: Contains an amide group instead of a carboxylic acid group, resulting in different chemical properties and applications.
2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxaldehyde: Contains an aldehyde group, which can undergo different reactions compared to the carboxylic acid group.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[(E)-prop-1-enyl]-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-3-7-6(8(10)11)4-5-9-7/h2-5,9H,1H3,(H,10,11)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHKMTLWEOZBLO-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C=CN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C=CN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B570998.png)





![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)


